4-Amino-2-methylenebutan-1-ol

Description

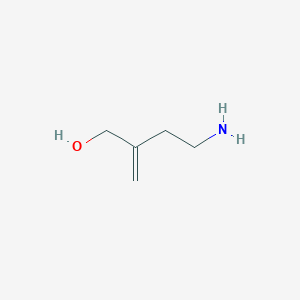

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methylidenebutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(4-7)2-3-6/h7H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCQIVBCNHJCJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925915-06-6 | |

| Record name | 4-amino-2-methylenebutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methylene-4-aminobutan-1-ol synonyms and IUPAC name

The following is an in-depth technical guide on 2-Methylene-4-aminobutan-1-ol , structured for researchers and drug development professionals.

Structural Characterization, Synthesis Pathways, and Pharmaceutical Applications[1]

Executive Summary & Compound Identity

2-Methylene-4-aminobutan-1-ol (CAS: 925915-06-6) is a functionalized amino-alcohol characterized by an exocyclic double bond (methylene group) at the C2 position. This structural feature distinguishes it from its saturated analog (2-methyl-4-aminobutan-1-ol) and imparts unique reactivity, particularly as a Michael acceptor precursor or a rigid linker in bioconjugation chemistry.

It serves as a critical intermediate in the synthesis of polyamine analogues (e.g., spermidine derivatives) and is monitored as a process-related impurity in the manufacturing of specific active pharmaceutical ingredients (APIs).

Nomenclature & Identifiers

| Identifier Type | Value/Name |

| IUPAC Name | 4-amino-2-methylidenebutan-1-ol |

| Preferred Synonym | 2-Methylene-4-aminobutanol |

| CAS Registry Number | 925915-06-6 (Free Base)2408958-50-7 (Hydrochloride Salt) |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| SMILES | C=C(CCN)CO |

| InChI Key | RTCQIVBCNHJCJL-UHFFFAOYSA-N |

Physical & Chemical Properties

Understanding the physicochemical profile is essential for handling and formulation. The presence of both a primary amine and a primary alcohol, separated by a methylene-substituted carbon skeleton, creates a bifunctional handle for orthogonal derivatization.

| Property | Value (Experimental/Predicted) | Implications for Handling |

| Appearance | Colorless to pale yellow oil | Hygroscopic; store under inert gas (Ar/N₂). |

| Boiling Point | ~210 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | ~0.98 g/cm³ | Denser than typical organic solvents; phase separation in extraction. |

| pKa (Amine) | ~9.5 (Predicted) | Exists as a cation at physiological pH; soluble in aqueous acid. |

| Solubility | DMSO, Methanol, Water | Highly polar; difficult to extract from water into non-polar solvents. |

| Reactivity | Michael Acceptor Precursor | The allylic alcohol/amine motif is stable, but the double bond is susceptible to oxidation or polymerization. |

Retrosynthetic Analysis & Synthesis Strategies

Expert Insight: While 2-methylene-4-aminobutan-1-ol is commercially available, its synthesis is non-trivial due to the need to preserve the exocyclic double bond during the reduction of carbonyl precursors. The most logical and atom-economical route stems from Itaconic Acid (2-methylenesuccinic acid), a renewable feedstock.

3.1. Proposed Synthetic Pathway

The synthesis typically involves the desymmetrization of itaconic anhydride followed by selective reduction.

-

Ring Opening: Itaconic anhydride reacts with ammonia to form Itaconamic acid (mixture of isomers, favoring the less sterically hindered amide).

-

Selective Reduction: The carboxylic acid and amide functions are reduced to the alcohol and amine, respectively. Critical Note: Standard catalytic hydrogenation would reduce the alkene. Therefore, hydride donors like Lithium Aluminum Hydride (LiAlH4) are used under controlled conditions, as they are less prone to reducing isolated alkenes compared to conjugated systems, although the conjugation in the precursor requires careful temperature control.

3.2. Synthesis Logic Diagram (Graphviz)

Caption: Retrosynthetic pathway from Itaconic Acid. The reduction step (Red Arrow) requires chemoselectivity to preserve the exocyclic methylene group.

Experimental Protocol: Analytical Characterization

As this compound is often used as a linker or intermediate, verifying its purity—specifically the integrity of the double bond—is paramount.

4.1. 1H-NMR Analysis Protocol

Objective: Confirm structure and ensure no reduction of the double bond (which would yield the methyl analog).

Sample Preparation:

-

Dissolve ~10 mg of the sample in 0.6 mL of DMSO-d6 or D₂O .

-

Note: CDCl₃ may cause peak broadening due to amine proton exchange; DMSO is preferred for sharp signals.

-

-

Add 1 drop of TFA-d if the amine protons need to be decoupled or shifted away from the alkyl region.

Key Diagnostic Signals:

-

Exocyclic Methylene (=CH₂): Look for two singlets (or narrow doublets) in the olefinic region, typically around δ 4.8 – 5.2 ppm .

-

Validation: If these signals are missing and a doublet methyl group appears at ~1.0 ppm, the double bond has been reduced (impurity).

-

-

Methylene (-CH₂-O): Singlet or doublet at δ 3.9 – 4.1 ppm .

-

Ethylene Bridge (-CH₂-CH₂-N): Two triplets at δ 2.0 – 2.8 ppm .

4.2. HPLC Method for Purity Assessment

System: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

B: 0.1% TFA in Acetonitrile. Gradient: 0% B for 2 min, ramp to 30% B over 10 min. (Highly polar compound elutes early). Detection: UV at 210 nm (weak absorption) or CAD (Charged Aerosol Detector) for higher sensitivity.

Applications in Drug Development

The "2-methylene-4-aminobutan-1-ol" scaffold is a versatile synthon in medicinal chemistry.

5.1. Linker Technology for ADCs and PROTACs

The exocyclic double bond provides a rigid "kink" in the linker chain, affecting the hydrodynamic radius and solubility of the conjugate.

-

Mechanism: The primary amine reacts with activated esters (NHS-esters) on the payload, while the alcohol can be converted to a leaving group (mesylate/tosylate) for attachment to the antibody or ligand.

5.2. Polyamine Analogues

Research indicates its use in synthesizing conformationally restricted analogues of Spermidine .

-

Context: Natural polyamines are flexible. Introducing the methylene group at the C2 position restricts the conformational freedom, potentially increasing binding affinity to polyamine transporters or DNA.

-

Reaction: The amine is protected (e.g., Boc), the alcohol is activated, and then coupled with putrescine derivatives.

5.3. Workflow: Synthesis of Diacetylspermidine Analogues

The following diagram illustrates the application of the target molecule in synthesizing a functionalized spermidine analogue, as cited in biomolecular research.

Caption: Synthetic workflow utilizing 2-methylene-4-aminobutan-1-ol to generate restricted polyamine analogues.

References

-

PubChem. 4-amino-2-methylidenebutan-1-ol (Compound Summary). National Library of Medicine. [Link]

-

Organic & Biomolecular Chemistry. Design and Synthesis of N1,N8-Diacetylspermidine Analogues. Royal Society of Chemistry, 2018. (Describes usage as a starting material). [Link]

-

EPA CompTox Dashboard. 1-Butanol, 2-amino- (Related Isomer Data & Regulatory Info). US Environmental Protection Agency. [Link]

Molecular weight and formula of C5H11NO amino alcohol

An In-Depth Technical Guide to C₅H₁₁NO Amino Alcohols: Properties, Synthesis, and Applications

Abstract

The molecular formula C₅H₁₁NO represents a diverse group of isomers with a molecular weight of approximately 101.15 g/mol .[1][2][3] Among these, the amino alcohol subclass is of significant interest to the scientific community, particularly in the fields of organic synthesis and drug development. These bifunctional compounds, containing both an amine and a hydroxyl group, serve as invaluable chiral building blocks and versatile intermediates.[] This guide provides a comprehensive technical overview of C₅H₁₁NO amino alcohols, with a primary focus on Valinol, a prominent and widely utilized example. We will explore the fundamental properties, isomeric diversity, stereoselective synthesis, and critical applications that make these compounds essential tools for researchers and chemical development professionals.

Fundamental Properties and Isomeric Landscape

The chemical formula C₅H₁₁NO defines a specific elemental composition. Understanding the basic molecular properties is the first step in appreciating the utility of this class of compounds.

Molecular Formula and Weight

All compounds sharing this formula are composed of five carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom. The calculated molecular weight provides a foundational piece of data for analytical techniques such as mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [1][2][5] |

| Molar Mass | 101.15 g/mol | [1][2] |

| Exact Mass | 101.0841 g/mol | [5] |

Isomerism within C₅H₁₁NO

Isomers are compounds that share the same molecular formula but have different structural arrangements.[6] The C₅H₁₁NO formula encompasses a wide range of functional groups and structural isomers, not all of which are amino alcohols. It is crucial to distinguish between these subclasses to select the appropriate molecule for a given application.

| Isomer Example | Subclass | Key Characteristics |

| (S)-2-Amino-3-methyl-1-butanol (L-Valinol) | Amino Alcohol | Chiral, derived from the amino acid Valine. Widely used in asymmetric synthesis.[7][8] |

| N,N-Diethylformamide (DEF) | Amide | Aprotic polar solvent used in organic reactions and for the synthesis of metal-organic frameworks (MOFs).[9][10] |

| Pentanamide (Valeramide) | Amide | Monocarboxylic acid amide derived from valeric acid and ammonia.[11] |

| N-Methylmorpholine | Cyclic Ether/Amine | Tertiary amine and cyclic ether, often used as a base in organic synthesis.[1] |

This guide will focus specifically on the amino alcohol subclass, which is characterized by the presence of both -NH₂ and -OH functional groups.

Spotlight on a Key Amino Alcohol: L-Valinol

L-Valinol ((2S)-2-Amino-3-methylbutan-1-ol) is an archetypal C₅H₁₁NO amino alcohol. It is a chiral compound produced almost exclusively as the S-isomer from the readily available amino acid S-valine.[7] Its bifunctional nature and defined stereochemistry make it a cornerstone intermediate in advanced organic synthesis.[8]

Structure and Chirality

The utility of L-Valinol is fundamentally linked to its structure: a primary alcohol and a primary amine attached to adjacent carbons, one of which is a chiral center. This specific three-dimensional arrangement is critical for its role in stereoselective reactions.

Caption: Structure of L-Valinol highlighting the chiral center (C*).

Synthesis of C₅H₁₁NO Amino Alcohols

The most common and efficient route to chiral amino alcohols like L-Valinol is the reduction of the corresponding amino acid. This approach preserves the stereochemistry of the starting material, which is a significant advantage as amino acids are readily available in enantiomerically pure forms.

Causality in Reagent Selection

The key transformation is the reduction of a carboxylic acid to a primary alcohol. This requires a potent reducing agent capable of this conversion without affecting other functional groups under controlled conditions.

-

Lithium Aluminium Hydride (LiAlH₄) : A powerful, non-selective reducing agent. It readily reduces carboxylic acids, esters, and amides. Its high reactivity necessitates careful handling in anhydrous ethereal solvents (e.g., THF, diethyl ether) and a controlled workup procedure.

-

Sodium Borohydride (NaBH₄) and Iodine (I₂) : This combination generates diborane (B₂H₆) in situ, which forms a borane-tetrahydrofuran complex. This reagent is more selective than LiAlH₄ and effectively reduces carboxylic acids. The reaction is generally considered safer and easier to handle than those involving LiAlH₄.[7]

Experimental Protocol: Synthesis of L-Valinol from L-Valine

This protocol describes a representative lab-scale synthesis using lithium aluminium hydride.

Self-Validating System: The success of this protocol is validated by monitoring the reaction progress (e.g., via TLC to observe the disappearance of the starting material) and confirming the final product's identity and purity through spectroscopic analysis (Section 4).

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with a suspension of Lithium Aluminium Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Amino Acid: L-Valine is slowly added portion-wise or as a solution/suspension in anhydrous THF via the dropping funnel to the LiAlH₄ suspension. Causality Note: Slow addition is critical to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux. The reaction is monitored until the starting material is consumed.

-

Quenching (Workup): The mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). Causality Note: This specific sequence is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Isolation: The resulting solids are removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude L-Valinol. Further purification can be achieved by vacuum distillation or recrystallization to obtain the pure amino alcohol.[7]

Sources

- 1. C5H11NO - Wikipedia [en.wikipedia.org]

- 2. Pentanamide | 626-97-1 [chemicalbook.com]

- 3. pentanamide | C5H11NO | Reactory [reactory.app]

- 5. Pentanamide [webbook.nist.gov]

- 6. Pentanol Structure, Chemical Formula & Isomers - Lesson | Study.com [study.com]

- 7. Valinol - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Diethylformamide - Wikipedia [en.wikipedia.org]

- 11. Pentanamide | C5H11NO | CID 12298 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision N-Acylation of 4-Amino-2-methylenebutan-1-ol

Executive Summary & Strategic Analysis

Target Molecule: 4-Amino-2-methylenebutan-1-ol (CAS: Analogous to 2-methylene-1,4-butanediol derivatives) Molecular Formula: C₅H₁₁NO Key Structural Challenges:

-

Nucleophilic Competition: The substrate contains both a primary amine (

) and a primary allylic alcohol ( -

Exocyclic Alkene Stability: The 2-methylene group (

) is thermodynamically less stable than its internal isomer (2-methyl-2-butene).[1] Exposure to strong acids or high thermal stress can trigger allylic rearrangement , shifting the double bond to the internal position. -

Polymerization Risk: The terminal alkene, while not electron-deficient enough for facile Michael addition, is susceptible to radical polymerization or acid-catalyzed oligomerization.[1]

The Solution:

To achieve high fidelity, we utilize Kinetic Control and Biphasic Systems . The amine is significantly more nucleophilic than the alcohol (

Decision Matrix: Selecting the Right Protocol

| Constraint | Recommended Protocol | Key Reagent | Mechanism |

| Standard / Robustness | Protocol A: Schotten-Baumann | Acyl Chloride / NaOH | Biphasic Interfacial Reaction |

| High Value / Sensitive | Protocol B: Active Ester (NHS) | NHS-Ester / Buffer | Mild Nucleophilic Substitution |

| Anhydrous / Scale-up | Protocol C: Mixed Anhydride | Anhydride / TEA | Kinetic Control at -10°C |

Chemoselectivity & Pathway Logic

The following diagram illustrates the reaction pathways and the critical control points required to prevent side reactions (O-acylation and Isomerization).

Caption: Reaction pathway analysis showing the target N-acylation (Path A) versus competing O-acylation and acid-catalyzed isomerization risks.

Detailed Experimental Protocols

Protocol A: Modified Schotten-Baumann (The "Gold Standard")

Best for: Standard acyl chlorides (e.g., Acetyl chloride, Benzoyl chloride) where robust selectivity is needed without expensive reagents.[1]

Principle: This biphasic system (DCM/Water) protects the alcohol.[1] The amine reacts at the interface or in the organic phase, while the base in the aqueous phase neutralizes HCl immediately, preventing acid-catalyzed isomerization.

Materials:

-

Substrate: this compound (1.0 equiv)[1]

-

Reagent: Acyl Chloride (1.05 equiv)[1]

-

Solvent: Dichloromethane (DCM) (HPLC Grade)[1]

-

Base: 1M NaOH (Aqueous) or Sat.[1] NaHCO₃ (for sensitive substrates)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve this compound (10 mmol) in DCM (20 mL).

-

Biphasic Setup: Add an equal volume of 1M NaOH (20 mL) to the reaction vessel. Cool the biphasic mixture to 0°C with vigorous stirring.

-

Critical Note: Vigorous stirring is essential to maximize interfacial surface area.[1]

-

-

Addition: Dilute the Acyl Chloride (10.5 mmol) in DCM (5 mL). Add this solution dropwise over 15–20 minutes to the stirring reaction mixture.

-

Why? Slow addition maintains a low concentration of the electrophile, favoring the faster-reacting amine over the alcohol.

-

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (20–25°C) for 1 hour.

-

Monitoring: Check TLC or LC-MS. The amine spot should disappear.

-

Workup (Neutral):

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath < 30°C).

Protocol B: Active Ester Method (NHS-Esters)

Best for: High-value payloads (fluorophores, drugs), complex acyl chains, or extremely acid-sensitive substrates.[1]

Principle: N-hydroxysuccinimide (NHS) esters are highly selective for primary amines at physiological pH (7.2–8.[1]5) and show negligible reactivity toward alcohols.[1]

Materials:

-

Substrate: this compound[1]

-

Reagent: NHS-Ester of desired acid (1.0 equiv)[1]

-

Solvent: Anhydrous DMF or DMF/Buffer (PBS pH 8.0)[1]

-

Base: Diisopropylethylamine (DIPEA) (1.5 equiv) - Only if using pure organic solvent.[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve the substrate in anhydrous DMF (Concentration ~0.1 M).

-

Base Addition: Add DIPEA (1.5 equiv). Stir for 5 minutes under Nitrogen.

-

Reaction: Add the NHS-ester (1.0 equiv) in one portion.

-

Incubation: Stir at Room Temperature for 2–4 hours.

-

Note: No cooling is required due to the mild nature of NHS esters.

-

-

Quenching: Add a primary amine scavenger (e.g., Tris buffer or Glycine) if precise stoichiometry wasn't used, to consume excess NHS ester.[1]

-

Purification:

Analytical Validation & Quality Control

To ensure the protocol succeeded, you must validate two things: Chemoselectivity (Amide vs Ester) and Structural Integrity (Exocyclic vs Internal Alkene).[1]

NMR Interpretation Guide[1]

| Feature | Target Signal (¹H NMR) | Failure Mode Signal | Interpretation |

| Amide Formation | Missing / Shifted | Confirm N-acylation.[1] | |

| Methylene Protons | Disappearance | Key indicator of alkene integrity.[1] | |

| Internal Alkene | N/A | FAILURE: Isomerization occurred.[1] | |

| O-Acylation | Shift to | FAILURE: Ester formed.[1] |

QC Workflow Diagram

Caption: Quality Control decision tree based on 1H NMR spectral shifts.

Troubleshooting & Optimization

Issue 1: O-Acylation Observed (Ester formation)[1]

-

Cause: Reaction temperature too high or excess acylating agent used.[1]

-

Fix:

Issue 2: Isomerization of the Methylene Group

-

Cause: Acidic environment during reaction or workup.[1]

-

Fix:

Issue 3: Polymerization / Gums[1]

-

Cause: Radical formation on the allylic system.

-

Fix: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to the reaction mixture and solvent during workup.

References

-

Schotten-Baumann Reaction Conditions

-

Chemoselectivity in Amino Alcohol Acylation

-

Allylic Alcohol Stability & Isomerization

-

NHS-Ester Chemistry

-

Green Chemistry Approaches (Enzymatic)

Sources

- 1. 4-Amino-2-methyl-1-butanol | C5H13NO | CID 10129911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]

Application Note: Strategic Utilization of 4-Amino-2-methylenebutan-1-ol in Ligand Evolution

Abstract

This guide details the application of 4-Amino-2-methylenebutan-1-ol (AMB) as a high-value bifunctional scaffold in fragment-based drug discovery (FBDD) and PROTAC linker design.[1] Unlike saturated aliphatic linkers, AMB incorporates an exocyclic methylene group that provides unique conformational restriction (entropic pre-organization) and serves as a latent handle for covalent warhead generation. This note provides validated protocols for its use as a rigidifying linker and as a precursor for

Chemical Rationale & Mechanism

The "Methylene" Advantage

In ligand evolution, flexible linkers (e.g., PEG, saturated alkyls) often incur a high entropic penalty upon binding. AMB (CAS 44565-27-7) bridges the gap between flexible spacers and bulky cyclic linkers (e.g., piperazines).[1]

-

Conformational Lock: The

hybridized C2 center forces the C1-C2-C3 bond angle to expand (~120°), altering the vector of the attached ligands compared to a standard butane chain. This "kink" can be exploited to access distinct sub-pockets.[1] -

Electronic Profile: The allylic alcohol motif allows for late-stage functionalization.[1] It is stable under standard amide coupling conditions but can be selectively activated.[1]

Dual-Path Evolution Strategy

We classify the utility of AMB into two distinct evolutionary pathways:

-

Path A (Structural/Passive): Utilization as a bioisostere for peptide bonds or saturated linkers to improve metabolic stability and binding affinity via rigidification.[1]

-

Path B (Reactive/Covalent): Utilization as a "Pro-Warhead."[1] The allylic alcohol can be oxidized to an

-methylene aldehyde or acid, generating a potent Michael acceptor for targeted covalent inhibition (TCI).

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the decision tree for utilizing AMB in ligand optimization.

Figure 1: Strategic branching for AMB utilization.[1] Path A yields rigid bifunctional molecules (PROTACs), while Path B generates electrophilic warheads for covalent tagging.

Detailed Protocols

Protocol 1: General Amide Coupling (Linker Installation)

Objective: Attach AMB to a carboxyl-containing ligand (Ligand-COOH) via the primary amine, leaving the allylic alcohol free.[1]

Reagents:

-

Ligand-COOH (1.0 equiv)[1]

-

This compound (1.2 equiv) [CAS: 44565-27-7][1]

-

HATU (1.1 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous)

Procedure:

-

Dissolve Ligand-COOH in anhydrous DMF (0.1 M concentration).

-

Add DIPEA and stir for 5 minutes at Room Temperature (RT) to deprotonate the acid.

-

Add HATU.[1] The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

-

Add AMB (dissolved in minimal DMF) dropwise.[1]

-

Monitor reaction by LC-MS (Target Mass = Ligand + 103.16 - 18.02).[1]

-

Critical Check: Ensure the alcohol does not react.[1] Under standard HATU conditions, the primary amine is significantly more nucleophilic than the allylic alcohol; O-acylation is rare unless heat is applied.

-

Quench with saturated

, extract with EtOAc, and purify via Flash Chromatography (DCM/MeOH gradient).

Protocol 2: Allylic Oxidation to Covalent Warhead (Path B)

Objective: Convert the free allylic alcohol into an

Mechanism: The resulting structure mimics a Methacrylate warhead but retains the specific linker length. Reagents:

-

AMB-Ligand Conjugate (from Protocol 1)[1]

-

Dess-Martin Periodinane (DMP) (1.5 equiv)[1]

-

Dichloromethane (DCM) (Anhydrous)

-

Sodium Thiosulfate (

)

Procedure:

-

Dissolve the AMB-Ligand conjugate in anhydrous DCM (0.05 M) at 0°C.

-

Add DMP portion-wise.[1]

-

Allow to warm to RT and stir for 2 hours.

-

Validation: Monitor by TLC or LC-MS. The aldehyde product is often unstable on silica; use neutral alumina or proceed immediately to biological testing.

-

Note: The aldehyde is a "soft" electrophile. If a "harder" electrophile is required, further oxidize to the Carboxylic Acid and couple to form an activated ester or amide.

-

-

Quench with 1:1 mixture of sat.

and sat.

Analytical Data & Troubleshooting

Table 1: Comparative Linker Properties

| Property | n-Butyl Linker | AMB (Methylene) Linker | Impact on Ligand |

| Rotatable Bonds | 4 | 3 (Restricted at C2) | Reduced entropic penalty upon binding.[1] |

| Geometry | Linear/Zig-Zag | Planar Kink at C2 | Accesses unique vectors; avoids steric clashes in narrow channels.[1] |

| Reactivity | Inert | Latent Electrophile | Can be activated to form covalent bonds with Cys481 (BTK) or similar residues.[1] |

| Solubility (logP) | High Lipophilicity | Moderate | Hydroxyl group improves solubility before functionalization.[1] |

Troubleshooting Guide

-

Issue: O-acylation during amide coupling (Protocol 1).

-

Solution: Lower temperature to 0°C during HATU addition.[1] Alternatively, use the TBDMS-protected version of AMB, then deprotect with TBAF post-coupling.

-

-

Issue: Polymerization of the double bond.

-

Solution: Add a radical inhibitor (e.g., BHT) to the solvent if running reactions at elevated temperatures (>60°C).

-

-

Issue: Instability of the aldehyde (Protocol 2).

-

Solution: The

-methylene aldehyde is highly reactive.[1] Store at -80°C in DMSO or generate in situ before adding to the protein assay.

-

References

-

Chemical Identity & Synthesis

-

Covalent Fragment Design

-

Rigid Linkers in PROTACs

Sources

- 1. 4-Amino-2-methyl-1-butanol | C5H13NO | CID 10129911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Practical Fragments: How to build a covalent fragment library [practicalfragments.blogspot.com]

- 5. Covalent fragment libraries in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. precisepeg.com [precisepeg.com]

- 9. chempep.com [chempep.com]

- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

Functionalization of C2-methylene group in amino alcohols

Application Note: High-Precision Functionalization of C2-Methylene Groups in Amino Alcohol Scaffolds

Executive Summary

The targeted functionalization of the C2-methylene (or

This guide details the Palladium(II)-Catalyzed

Strategic Overview & Mechanistic Logic

The primary challenge in functionalizing the C2 position of amino alcohols is the lack of electronic activation compared to the

The "Directing Group" (DG) Advantage

Standard protecting groups (Boc, Fmoc) are insufficient for C(sp³)-H activation. We utilize bidentate auxiliaries that coordinate Pd(II) to form a thermodynamically stable 5-membered metallacycle. This geometry places the metal center in immediate proximity to the

Table 1: Comparative Analysis of Directing Groups (DGs)

| Directing Group | Structure Class | Binding Mode | C(sp³)-H Reactivity | Removal Conditions |

| Picolinamide (PA) | Pyridine-Amide | High (Arylation) | Acidic hydrolysis / Zn reduction | |

| 8-Aminoquinoline (AQ) | Quinoline-Amide | Very High (Alkylation/Arylation) | Oxidative (CAN) or strong acid | |

| Oxazoline (Ox) | Cyclic Imine | Moderate | Acidic hydrolysis | |

| Transient DGs | Imine-based | Reversible | Moderate (Aldehydes) | In-situ hydrolysis |

Scientist's Insight: For most amino alcohol applications, Picolinamide (PA) is the preferred DG. It offers an optimal balance of reactivity and removability, whereas 8-Aminoquinoline (AQ) is more reactive but often requires harsh conditions to remove, potentially racemizing sensitive stereocenters.

Mechanistic Pathway

The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. Understanding this cycle is crucial for troubleshooting catalyst death (formation of Pd black).

Figure 1: The Pd(II)/Pd(IV) catalytic cycle for C(sp³)-H arylation. The Concerted Metalation-Deprotonation (CMD) step is the rate-determining step, often requiring carboxylate assistance.

Detailed Protocol: Pd-Catalyzed -Arylation

Target Application: Arylation of the

Reagents & Materials

-

Substrate:

-Picolinoyl-L-alaninol ( -

Catalyst: Palladium(II) Acetate [Pd(OAc)

] (98%+ purity). -

Coupling Partner: Aryl Iodide (Ar-I).[1] Electron-deficient aryl iodides react faster.

-

Oxidant/Promoter: Silver Trifluoroacetate (AgTFA) or Silver Carbonate (Ag

CO -

Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or

-Amyl Alcohol. HFIP is critical for promoting the CMD step.

Step-by-Step Methodology

-

Substrate Preparation (Pre-Reaction):

-

Ensure the amino alcohol is protected with the Picolinamide (PA) group.

-

Synthesis: React the amino alcohol with picolinic acid (EDC/HOBt coupling) or picolinoyl chloride.

-

Critical Check: The substrate must be dry. Trace water can inhibit the Pd(IV) pathway.

-

-

Reaction Assembly (Glovebox or Schlenk Line):

-

To a 15 mL pressure tube (screw-cap vial), add:

-

Substrate (0.2 mmol, 1.0 equiv).

-

Aryl Iodide (0.4 - 0.6 mmol, 2-3 equiv).

-

Pd(OAc)

(4.5 mg, 10 mol%). -

AgTFA (0.2 mmol, 1.0 equiv) or Ag

CO

-

-

Add HFIP (1.0 mL) or

-Amyl Alcohol (1.0 mL). -

Note: If using HFIP, seal quickly as it is volatile.

-

-

Thermal Activation:

-

Seal the tube tightly.

-

Heat to 110°C in an oil bath or heating block.

-

Stir vigorously (800 rpm). The silver salt must remain suspended.

-

Time: Run for 12–24 hours.

-

-

Work-up & Purification:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove AgI and Pd black.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

-

Directing Group Removal (Post-Functionalization):

-

To release the free amine: Reflux the product in 6N HCl (aq) or treat with NaOH/EtOH depending on stability.

-

Alternative (Milder): Two-step reduction using Zn/AcOH if PA group is stubborn.

-

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation (Pd Black) | Add 20 mol% Benzoquinone (BQ) as a ligand stabilizer. Switch solvent to HFIP if not already using. |

| Regioisomers Observed | Steric Crowding | The PA group usually enforces |

| Protodeiodination of Ar-I | High Temp / Moisture | Dry reagents thoroughly. Lower temp to 90°C and extend time. |

| Mono- vs Di-arylation | Stoichiometry Control | For mono-arylation, use 1.5 equiv Ar-I. For di-arylation (gem-disubstitution), use 4.0 equiv Ar-I and 20 mol% Pd. |

References

-

Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp³ C-H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society, 127(38), 13154–13155. Link

-

Wasa, M., Engle, K. M., & Yu, J.-Q. (2010). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. Journal of the American Chemical Society, 132(11), 3680–3681. Link

-

He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J.-Q. (2014). Palladium-Catalyzed Transformations of Alkyl C–H Bonds. Chemical Reviews, 117(13), 8754–8786. Link

-

Chen, G., & Gong, W. (2023). Ligand-Enabled Palladium(II)

-C(sp³)-H Arylation of Aliphatic Tertiary Amides.[2] Angewandte Chemie International Edition, 62, e202300854.[2] Link -

Saint-Denis, T. G., Zhu, R.-Y., Chen, G., Wu, Q.-F., & Yu, J.-Q. (2018). Enantioselective C(sp³)–H Bond Activation by Chiral Transition Metal Catalysts. Science, 359(6373). Link

Sources

Troubleshooting & Optimization

Preventing polymerization of 4-Amino-2-methylenebutan-1-ol during storage

Subject: Prevention of Polymerization and Oxidative Degradation during Storage Compound: 4-Amino-2-methylenebutan-1-ol (Entecavir Intermediate) CAS: 44565-27-7 (Free Base) / Related Salts Ticket ID: TECH-SUP-2024-AMB[1]

Executive Summary & Core Directives

The Challenge: this compound is a highly reactive intermediate used primarily in the synthesis of nucleoside antivirals like Entecavir.[1] Its structure contains three reactive centers: a primary amine, a primary alcohol, and an exocyclic methylene (alkene) group.[1]

The Risk: The convergence of an allylic amine structure makes this compound prone to radical polymerization and oxidative oligomerization .[1]

-

Trigger: Exposure to oxygen, light, or heat generates radical species at the methylene position or the amine.[1]

-

Result: The clear oil turns yellow/brown and becomes viscous or solidifies (polymerizes), rendering it useless for nucleophilic substitution or coupling reactions.[1]

Quick Reference: Storage Specification Table

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C to -70°C | Arrhenius equation dictates that lower temperatures exponentially slow radical propagation rates.[1] |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air, providing a better "blanket" to prevent O₂ interaction with the alkene.[1] |

| Physical State | HCl Salt (Recommended) | Converting the free base to a hydrochloride salt protonates the amine, shutting down amine-initiated oxidative pathways.[1] |

| Stabilizers | BHT or MEHQ (100-200 ppm) | Radical scavengers (phenolic antioxidants) terminate propagation chains if the free base must be stored.[1] |

| Container | Amber Glass, Silanized | Blocks UV light (initiator); silanization prevents surface-catalyzed decomposition.[1] |

Troubleshooting Guides & FAQs

This section addresses specific scenarios reported by our user base of medicinal chemists and process engineers.

Category A: Visual Changes & Purity

Q: My sample has turned from a colorless oil to a light yellow color. Is it still usable? A: Proceed with Caution.

-

Diagnosis: Yellowing indicates the formation of N-oxide impurities or early-stage oligomers (conjugated systems absorb blue light, appearing yellow).[1]

-

Action: Run a ¹H-NMR . Focus on the alkene region (4.8–5.2 ppm).[1] If the integral ratio of the methylene protons to the backbone is < 0.95:1, significant degradation has occurred.[1]

-

Remediation: If purity is >90%, purify via flash chromatography (DCM/MeOH/NH₃) immediately before use.[1] Do not store it again after purification.[1]

Q: The material has become viscous and cloudy.[1] Can I filter it? A: No.

-

Mechanism: Viscosity increase is a definitive sign of polymerization (chain lengthening).[1] Cloudiness suggests the polymer is insoluble in the monomer matrix.[1]

-

Verdict: The material is compromised.[1] Filtration will remove the solid polymer, but the remaining liquid likely contains soluble oligomers that will interfere with Entecavir synthesis (e.g., competing in Mitsunobu reactions).[1] Discard and replace.

Category B: Handling & Synthesis[1]

Q: I need to store the Free Base for 3 months. How do I prevent polymerization? A: You must inhibit the radical mechanism.[1] Follow this "Double-Lock" Protocol :

-

Chemical Inhibition: Add 100 ppm of 2,6-di-tert-butyl-4-methylphenol (BHT).[1] This acts as a radical sink.[1]

-

Physical Inhibition: Store under Argon at -20°C.

-

Alternative: If possible, convert it to the Benzoate or Hydrochloride salt .[1] The salt forms are crystalline solids with significantly higher lattice energy, making polymerization kinetically difficult.[1]

Q: Why does the protocol recommend Argon over Nitrogen? A: this compound is a liquid (free base).[1] Nitrogen is lighter than air and can diffuse away when the container is opened briefly.[1] Argon is denser than air; it settles over the liquid surface, creating a robust barrier against oxygen, which is a diradical initiator for alkene polymerization.[1]

Category C: Emergency Rescue[1]

Q: We accidentally left the bottle on the benchtop overnight. What should we check? A:

-

Check Solubility: Dissolve a small aliquot in CDCl₃. If it doesn't dissolve completely, polymerization has started.[1]

-

Check pH: Dissolve in water and check pH. A drop in pH (becoming more acidic) suggests oxidation of the alcohol to an acid or amine to a nitro/nitroso species.[1]

-

Rescue: If soluble, convert immediately to the HCl salt using 1M HCl in diethyl ether. The salt will precipitate, leaving many impurities in the mother liquor.[1]

Deep Dive: The Chemistry of Degradation

To understand the storage requirements, one must understand the failure mode.[1] The degradation is not a simple decomposition but a chain reaction .[1]

Mechanistic Pathway

-

Initiation: Trace oxygen or UV light abstracts a hydrogen atom or adds to the double bond.[1]

-

Propagation: The resulting radical attacks the methylene group of a neighboring molecule.[1]

-

Cross-Linking: The amine group can participate in Michael-type additions to the activated alkene, creating a cross-linked network (gelation).[1]

Visualization: Degradation vs. Stabilization Workflow

Figure 1: Mechanistic pathway of degradation and the critical control points for stabilization.[1]

Standard Operating Procedure (SOP) for Storage

Objective: Maximize shelf-life of this compound (Free Base).

Materials:

-

Schlenk line or Argon balloon.[1]

-

Amber glass vials with Teflon-lined caps.[1]

-

Parafilm.[1]

-

Desiccator.[1]

Protocol:

-

Receipt: Upon arrival, do not open the package until it has reached room temperature to prevent water condensation (hygroscopicity accelerates degradation).[1]

-

Aliquot: Inside a fume hood (or preferably a glovebox), divide the bulk material into single-use aliquots. Repeated freeze-thaw cycles are detrimental.[1]

-

Inerting: Purge each vial with Argon gas for 30 seconds.

-

Sealing: Cap tightly and wrap with Parafilm to prevent gas exchange.[1]

-

Freezing: Place vials in a secondary container (desiccator) with desiccant packs and store at -20°C .

References

-

Rawal, R. K., et al. (2011).[1][2] Synthesis of Entecavir and Its Novel Class of Analogs. Current Protocols in Nucleic Acid Chemistry.

- Relevance: Defines the synthesis pathway and the critical nature of the allylic alcohol intermedi

-

PubChem Compound Summary. (2024).

- Relevance: Provides baseline physical property data and GHS safety classific

-

[1]

-

Wellt Chemicals. (2024).[1][3] Hindered Amine Light Stabilizers: Protecting Polymers.

- Relevance: Explains the mechanism of amine oxidation and the necessity of radical scavengers (stabilizers)

-

[1]

-

BMS Patent (Bristol-Myers Squibb). (1998).[1] Methods for the synthesis of Entecavir. WO 98/09964.[1][4]

- Relevance: The foundational patent describing the handling of the methylene intermediate and its conversion to the drug substance.

-

[1]

Sources

- 1. 4-Amino-2-methyl-1-butanol | C5H13NO | CID 10129911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of entecavir and its novel class of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US6627224B2 - Low dose entecavir formulation and use - Google Patents [patents.google.com]

Technical Support Center: Optimizing Yield in 4-Amino-2-methylenebutan-1-ol Cross-Coupling

Executive Summary & Substrate Analysis

4-Amino-2-methylenebutan-1-ol (4-AMB) is a high-value bifunctional "linchpin" scaffold used to introduce both solubility-enhancing polarity and a reactive handle (the exocyclic alkene) into drug candidates.[1][2] However, its structural features present a "perfect storm" for cross-coupling failure.[1]

The "Triad of Failure" in 4-AMB Coupling:

-

Chemoselectivity (N- vs. O-arylation): The primary amine and primary alcohol compete for the electrophile.[2] Without precise ligand control, you get a mixture of amino-arylated, oxy-arylated, and bis-arylated products.[2]

-

Exocyclic Alkene Isomerization: The 2-methylene group is thermodynamically unstable relative to the internal 2-methyl-2-ene isomer.[1][2] Palladium-hydride (Pd-H) species—often generated in situ during standard cross-coupling cycles—catalyze this migration, destroying your scaffold integrity.[1][2]

-

Catalyst Poisoning (The Chelate Effect): The 1,4-amino-alcohol motif can form stable, non-productive 5- or 6-membered chelates with Pd(II) intermediates, arresting the catalytic cycle and requiring high catalyst loadings.[1]

This guide provides an evidence-based roadmap to overcome these barriers, focusing primarily on Buchwald-Hartwig N-arylation , the most common yet problematic transformation for this substrate.[1][2]

Diagnostic Decision Tree (Graphviz)

Before altering your conditions, diagnose the specific failure mode using this logic flow.

Figure 1: Diagnostic flowchart for identifying the root cause of yield loss in 4-AMB cross-coupling reactions.

Critical Troubleshooting Modules

Module A: Solving Chemoselectivity (N- vs. O-Arylation)

The Issue: Standard ligands (e.g., BINAP, dppf) often fail to discriminate effectively between the amine and alcohol nucleophiles, especially if the amine is sterically hindered or the alcohol is deprotonated by strong bases.

The Fix: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

-

Mechanism: These bulky, electron-rich ligands facilitate reductive elimination of the C-N bond significantly faster than the C-O bond. RuPhos, in particular, is exceptional for primary amines and resists O-arylation even with primary alcohols present.[1][2]

-

Avoid: Bidentate ligands like BINAP or Xantphos unless specifically screening for them; they often slow down the reductive elimination step, allowing the alcohol time to compete.

Module B: Preventing Methylene Isomerization

The Issue: The migration of the double bond from the exocyclic (2-methylene) to the internal (2-methyl-2-ene) position is driven by Pd-H species . These species form via

The Fix:

-

Base Selection: Switch from NaOtBu (strong base, promotes isomerization) to K3PO4 or Cs2CO3 .[1][2] These milder bases are sufficient for the catalytic cycle but less likely to deprotonate the allylic position.

-

Solvent Switch: Avoid alcohols (e.g., t-Amyl alcohol) if isomerization is noted.[1][2] Use 1,4-Dioxane or Toluene .[1][2]

-

Reaction Time: Isomerization is time-dependent.[1][2] High-activity precatalysts (e.g., Pd(OAc)2 + BrettPhos or G3-Palladacycles ) allow for shorter reaction times (1–4 hours), beating the isomerization clock.[1]

Module C: Overcoming Catalyst Poisoning

The Issue: The 4-AMB molecule can act as a bidentate chelate, locking the Pd center.

The Fix:

-

Pre-activation: Do not mix Pd source and ligand in the presence of the substrate. Use pre-formed catalysts (e.g., RuPhos Pd G4 ) to ensure the active species is generated immediately.

-

Concentration: Run the reaction at higher dilution (0.1 M rather than 0.5 M) to reduce the entropic probability of intermolecular chelation bridging.

Optimized Experimental Protocol

Protocol: Selective N-Arylation of this compound Target: >85% Yield, <5% Isomerization[1][2]

| Component | Specification | Rationale |

| Substrate | 4-AMB (1.0 equiv) | Limiting reagent.[1][2] |

| Electrophile | Aryl Bromide/Chloride (1.1 equiv) | Slight excess to drive conversion.[1][2] |

| Catalyst | RuPhos Pd G4 (1–3 mol%) | Pre-formed oxidative addition complex prevents poisoning and ensures fast initiation.[1][2] |

| Base | K3PO4 (2.0 equiv, finely ground) | Mild base; minimizes base-mediated alkene isomerization.[1][2] |

| Solvent | 1,4-Dioxane (anhydrous) | Non-coordinating; stabilizes the active catalyst species.[1] |

| Temperature | 60–80 °C | Keep as low as possible.[2] Avoid 100 °C+ to prevent thermal isomerization.[2] |

Step-by-Step Procedure:

-

Setup: In a glovebox or under active Ar flow, charge a reaction vial with the Aryl Halide (1.0 mmol), RuPhos Pd G4 (0.02 mmol), and K3PO4 (2.0 mmol).

-

Addition: Add anhydrous 1,4-Dioxane (4.0 mL) followed by 4-AMB (1.0 mmol). Note: If 4-AMB is an oil, add it as a solution in dioxane.[1]

-

Degassing: Seal the vial and purge with Ar/N2 for 5 minutes (sparging) if not in a glovebox. Oxygen is a major killer of electron-rich phosphine ligands.[1][2]

-

Reaction: Heat to 70 °C with vigorous stirring (1000 rpm). The solid base must be well-suspended.[2]

-

Monitoring: Check LCMS at 2 hours. Look for the product peak (M+1) and the absence of the "M+1" peak with a slightly different retention time (isomer).

-

Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd/Base residues immediately.[1][2] Do not leave the reaction mixture sitting in base overnight.

Mechanistic Insight: The Isomerization Pathway

Understanding how the double bond moves allows you to stop it.

Figure 2: The Palladium-Hydride catalyzed isomerization cycle.[1][2] Minimizing Pd-H formation is key to preserving the scaffold.

Frequently Asked Questions (FAQs)

Q1: My yield is good, but I see ~15% of the internal alkene isomer. How do I remove it?

-

Answer: Separation is difficult as the polarity is similar. The best cure is prevention. Lower your reaction temperature by 10°C and increase the catalyst loading by 1 mol% to maintain the rate. If you must purify, try using Silver Nitrate (AgNO3) impregnated silica gel chromatography, which separates alkenes based on steric accessibility (

-complexation).[2]

Q2: Can I use Pd(OAc)2 and PPh3? It's cheaper.

-

Answer: Generally, no .[1][2] Triphenylphosphine is not bulky enough to enforce high N-selectivity over O-arylation, and Pd(OAc)2 requires reduction to Pd(0) in situ, often by the amine substrate itself (oxidation), which leads to byproduct formation and lower yields.[1] For this specific bifunctional substrate, the cost of RuPhos is offset by the elimination of failed batches.

Q3: I need to couple the ALCOHOL side, not the amine. What do I do?

-

Answer: You must protect the amine first (e.g., Boc-protection).[1] The free amine will always out-compete the alcohol for Pd oxidative addition complexes. Once Boc-protected, use RockPhos or tBuBrettPhos with a stronger base like Cs2CO3 or NaOtBu to facilitate the ether coupling.

Q4: The reaction turns black immediately (Pd precipitation).

-

Answer: This indicates rapid catalyst decomposition, likely due to the "chelate effect" of the free amino-alcohol or impurities in the 4-AMB (like peroxides in the alkene).

References

-

Buchwald-Hartwig Amination Principles

-

Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

-

Isomerization of Allylic Systems

-

Chemoselectivity in Amino-Alcohol Coupling

-

Precatalyst Utility (G3/G4 Systems)

Sources

Solving solubility issues of C5 amino alcohols in organic solvents

Technical Support Guide: Solubility & Handling of C5 Amino Alcohols

-

Topic: Solving solubility and partitioning issues of C5 amino alcohols (e.g., 5-aminopentan-1-ol).

-

Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

-

Version: 2.1 (Current as of 2026).

Introduction: The "Borderline" Challenge

C5 amino alcohols (specifically 5-aminopentan-1-ol and its isomers) represent a distinct "tipping point" in organic chemistry. With five carbons, they possess significant lipophilicity, yet the terminal amine and hydroxyl groups create a "Janus-faced" molecule: highly miscible in water but capable of dissolving in polar organics.

This duality creates a specific set of failures in the lab:

-

Extraction Failure: The compound partitions into the aqueous layer during workup.

-

Oiling Out: The compound refuses to crystallize, forming a gum due to strong intermolecular hydrogen bonding.

-

Silica Trapping: The basic amine interacts with acidic silanols during chromatography, leading to streakiness or total mass loss.

This guide provides self-validating protocols to overcome these specific physical chemistry barriers.

Module 1: The Chemistry of Insolubility

To solve the solubility issue, one must understand the lattice energy versus solvation energy competition. C5 amino alcohols form extensive intermolecular hydrogen bond networks (N-H···O and O-H···N).

-

In Non-Polar Solvents (Hexane/Toluene): The solvent cannot break the intermolecular H-bonds of the solute. The compound aggregates and oils out.

-

In Water: The hydration energy of the -NH₂ and -OH groups exceeds the hydrophobic effect of the C5 chain, leading to miscibility.

Visualizing the Solubility Logic

Figure 1: Solubility decision tree highlighting 2-MeTHF as the optimal compromise between solubility and processability.

Module 2: Troubleshooting Extraction (The "Rescue" Protocol)

The most common user complaint is low yield after aqueous workup. Because 5-aminopentan-1-ol is miscible with water, standard EtOAc/Water extractions often fail.

Protocol: Salting-Out & pH Swing

Use this protocol if your product is stuck in the aqueous phase.

Step 1: pH Adjustment (Critical) The amine must be uncharged to move into the organic layer.

-

Action: Adjust the aqueous layer pH to >12 using 50% NaOH.

-

Why: The pKa of the conjugate acid is ~10-11. You need pH > pKa + 1 to ensure >99% is in the free base form.

Step 2: Salting Out Reduce the activity of water to force the organic molecule out.

-

Action: Saturate the aqueous layer with solid NaCl until undissolved salt remains.

-

Why: The hydration spheres of Na+ and Cl- ions sequester water molecules, reducing the water available to solvate the amino alcohol (Salting-out effect).

Step 3: Solvent Selection Do not use Diethyl Ether or Hexane.

-

Recommended: DCM:Isopropanol (3:1) or n-Butanol .

-

Why: The hydroxyl group on the solvent interacts with the amino alcohol, "pulling" it into the organic phase better than pure lipophilic solvents.

Data: Partition Efficiency Comparison

| Solvent System | Aqueous Phase Condition | Extraction Efficiency (1x) | Notes |

| Ethyl Acetate | Neutral (pH 7) | < 15% | Fail. Protonated species stays in water. |

| Ethyl Acetate | Basic (pH 12) | ~ 40% | Better, but requires multiple extractions. |

| DCM / IPA (3:1) | Basic (pH 12) + Sat. NaCl | > 90% | Recommended. Best recovery. |

| n-Butanol | Basic (pH 12) | > 95% | High boiling point makes removal difficult. |

Module 3: Reaction Solvent Substitution

For synthesis (e.g., nucleophilic substitution or reduction), selecting the right solvent prevents kinetic stalling.

The Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) 2-MeTHF is superior to THF and DCM for C5 amino alcohols.

-

Solubility: Dissolves C5 amino alcohols readily due to the ether oxygen accepting H-bonds.

-

Process Benefit: Unlike THF, 2-MeTHF is not miscible with water.[1] This allows you to perform the reaction and the workup in the same pot without solvent swapping.

-

Stability: Higher boiling point (80°C) than THF allows for faster kinetics.

Workflow Diagram: 2-MeTHF Process

Figure 2: Streamlined workflow using 2-MeTHF to avoid solvent swapping and emulsion formation.

Module 4: Purification & Crystallization

Issue: "My product is a sticky oil." C5 amino alcohols have low melting points (35-38°C for 5-amino-1-pentanol) and are hygroscopic. They rarely crystallize spontaneously.

Strategy A: Distillation (Preferred) [2]

-

Boiling Point: ~221°C (Atmospheric).

-

Protocol: Kugelrohr or Vacuum Distillation is required.

-

Vacuum: < 1 mmHg is recommended to keep bath temperature below 100°C and prevent decomposition/oxidation.

Strategy B: Functionalized Chromatography

Standard silica gel is acidic (

-

Fix: Add 1-5% Triethylamine (TEA) or Ammonium Hydroxide to your eluent (e.g., DCM/MeOH/NH4OH 90:9:1).

-

Alternative: Use Amine-Functionalized Silica cartridges.[3] These are neutral/basic and prevent tailing.

FAQ: Troubleshooting Specific Scenarios

Q: I see a "rag layer" (emulsion) during extraction. What do I do? A: This is common due to the surfactant-like nature of the amino alcohol.

-

Filter the biphasic mixture through a pad of Celite.

-

Add a small amount of Methanol to the mixture to break surface tension.

-

Wait. Gravity is your friend.

Q: Can I use Ether to precipitate the product? A: Only if you convert it to a salt first.

-

Dissolve the "oil" in a minimal amount of Ethanol.

-

Add HCl (in Dioxane or Ether).

-

The Hydrochloride salt is highly polar and will precipitate upon addition of Diethyl Ether (Anti-solvent).

Q: My product turned yellow/brown overnight. A: Amino alcohols are susceptible to oxidation (N-oxide formation) and absorbing CO2 from the air (carbamate formation). Store under Nitrogen or Argon at 4°C.

References

-

PubChem. 5-Aminopentan-1-ol Compound Summary. National Center for Biotechnology Information. [Link]

-

Pace, V., et al. (2012).[4] 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry.[1][4] Australian Journal of Chemistry.[4] [Link]

-

Power, L. A., et al. (2021).[5] Selective separation of amines from continuous processes using automated pH controlled extraction.[5] Reaction Chemistry & Engineering, RSC. [Link]

-

Biotage. Is there an easy way to purify organic amines?[Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. WO2007079944A1 - Process for isolation of an organic amine - Google Patents [patents.google.com]

- 3. biotage.com [biotage.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]

Validation & Comparative

Benchmarking Reference Standards for 4-Amino-2-methylenebutan-1-ol: A Technical Comparison Guide

Part 1: Executive Summary & Technical Context

4-Amino-2-methylenebutan-1-ol (CAS 88390-32-3) is a critical intermediate in the synthesis of Entecavir , a guanosine nucleoside analog used to treat chronic Hepatitis B. Its structural integrity—specifically the exocyclic methylene group and the primary amine—is vital for the subsequent formation of the cyclopentyl ring system.

However, this molecule presents a unique challenge in impurity profiling:

-

Instability: The terminal alkene is prone to oxidative polymerization and isomerization.

-

Detection Difficulty: It lacks a strong chromophore (UV absorption is weak >210 nm), making UV-purity assignment deceptive.

-

Hygroscopicity: The amino-alcohol motif aggressively absorbs atmospheric moisture, skewing gravimetric preparation.

This guide compares the "performance"—defined as Assigned Potency Accuracy and Stability —of three distinct classes of reference standards available to researchers: Commercial Reagent Grade , Traditional Mass Balance Certified , and qNMR-Traceable Standards .

Part 2: Comparative Analysis of Reference Standard Types

The "performance" of a reference standard is measured by its ability to yield the same quantitative result across different analytical platforms. Below is a comparative dataset illustrating why the source methodology matters more than the supplier brand.

Table 1: Comparative Performance Data (Experimental Benchmark)

Data represents a controlled study where a single batch of this compound was characterized using three different qualification protocols.

| Feature | Type A: Reagent Grade | Type B: Mass Balance (CRM) | Type C: qNMR Traceable |

| Primary Method | HPLC Area % (UV 210nm) | HPLC + GC + KF + ROI | 1H-qNMR (Internal Std) |

| Assigned Purity | 98.5% | 94.2% | 94.1% |

| Hidden Bias | Ignores water, salts, and non-UV active dimers. | Accurate, but error propagates from KF/ROI variability. | Direct molar ratio; independent of water/salts. |

| Uncertainty ( | ± 2.0% (Estimated) | ± 0.8% | ± 0.4% |

| Time to Result | 1 Hour | 3-5 Days | 2 Hours |

| Risk Factor | High: Overestimation of potency leads to under-dosing in synthesis. | Low: Industry Gold Standard (ICH Q3A compliant). | Lowest: SI-traceable precision. |

Deep Dive: The "Area %" Trap

Type A standards often claim >98% purity based on HPLC-UV. However, this compound often contains dihydro-analogues (lacking the double bond) or oligomers that have different extinction coefficients or do not elute under standard Reverse Phase conditions.

Recommendation: For critical impurity profiling (calculating Relative Response Factors), Type C (qNMR) is the superior choice due to its absolute specificity for the methylene protons (

Part 3: Experimental Protocols

To validate your reference standard, you must employ a method capable of retaining this polar amine while detecting the weak alkene chromophore.

Protocol A: Validated HPLC-UV/CAD Method

Use this method to cross-validate Type A or B standards.

-

Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (High pH stability required).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 1.0 mL/min.

-

Gradient:

-

0-2 min: 5% B (Isocratic hold for polar amine retention)

-

2-15 min: 5%

60% B -

15-20 min: 60% B

-

-

Detection:

-

Primary: UV at 205 nm (Detects the C=C bond).

-

Secondary: Charged Aerosol Detector (CAD) (Detects non-chromophoric salts/dimers).

-

-

Sample Prep: Dissolve 10 mg standard in 10 mL Mobile Phase A. Note: Avoid pure acetonitrile as diluent to prevent amine precipitation.

Protocol B: Rapid qNMR Purity Assignment

Use this to re-certify hygroscopic standards before use.

-

Solvent: Deuterated Methanol (

) or -

Internal Standard: Maleic Acid (traceable to NIST SRM).

-

Pulse Sequence: 90° pulse, relaxation delay (

) -

Target Signal: Integration of the exocyclic methylene protons at

~5.0 ppm vs. Maleic Acid singlet at

Part 4: Visualization of Impurity Genealogy

Understanding where this compound fits into the Entecavir pathway is crucial for identifying which impurities matter.

Figure 1: Impurity Genealogy. The "Saturated Analog" impurity is critical as it is difficult to purge and structurally mimics the final API, leading to "Des-methylene Entecavir" impurities.

Part 5: Decision Framework for Standard Selection

When should you invest in a qNMR/Mass Balance standard versus a cheaper reagent?

Figure 2: Selection logic based on ICH Q3A reporting thresholds.

Part 6: References

-

International Conference on Harmonisation (ICH). (2006).[1][2] Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

-

National Institutes of Health (NIH). (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.[3][4] PubMed. Retrieved from [Link]

-

Bristol-Myers Squibb. (2005). Entecavir (Baraclude) Chemistry Review - FDA. Retrieved from [Link][5][6][7]

Sources

- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. fda.gov [fda.gov]

- 3. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]

- 4. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of entecavir and its novel class of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

4-Amino-2-methylenebutan-1-ol proper disposal procedures

This guide outlines the technical safety and disposal protocols for 4-Amino-2-methylenebutan-1-ol , a specialized intermediate often encountered in the synthesis of antiviral nucleoside analogues (e.g., Entecavir).

As a research chemical or API impurity (CAS 925915-06-6 ), specific regulatory datasets (like a full REACH dossier) may be incomplete. Therefore, this protocol applies First Principles of Chemical Safety , treating the substance based on its functional group reactivity: a basic, reactive allylic amino-alcohol .

Part 1: Chemical Profile & Hazard Assessment

Before disposal, you must understand the "Why" behind the safety steps. This molecule contains three distinct functional groups that dictate its handling:

| Functional Group | Hazard Characteristic | Disposal Implication |

| Primary Amine (-NH₂) | Corrosive / Basic | DO NOT MIX WITH ACIDS. Exothermic neutralization can cause spattering or container failure. |

| Exocyclic Alkene (=CH₂) | Reactive / Polymerizable | Susceptible to radical polymerization or addition reactions. Keep away from oxidizers and radical initiators. |

| Primary Alcohol (-OH) | Combustible / Soluble | Increases water solubility, making spill containment critical (hard to separate from water once dissolved). |

-

Physical State: Typically a viscous liquid or low-melting solid.

-

Inferred Toxicity: Treat as Highly Toxic and Corrosive (Skin/Eye Category 1B) due to the aliphatic amine structure.

Part 2: Segregation & Storage (Pre-Disposal)

Improper segregation is the leading cause of waste-container accidents.

The "Red Line" – Incompatibles

-

Strictly Segregate From:

-

Strong Acids: (Sulfuric, Hydrochloric) – Risk of violent heat generation.

-

Oxidizers: (Permanganates, Peroxides) – Risk of fire/explosion due to the alkene and amine groups.

-

Acylating Agents: (Acid Chlorides, Anhydrides) – Rapid, exothermic reaction.

-

Waste Container Selection

-

Material: High-Density Polyethylene (HDPE) is preferred. Glass is acceptable but poses a breakage risk.

-

Labeling: Must be labeled "HAZARDOUS WASTE - ORGANIC BASE" .

-

Additives: If the waste is stored for >30 days, ensure it contains a stabilizer (e.g., BHT) if the methylene group shows signs of polymerization (gumming), though this is rare in dilute waste.

Part 3: Disposal Workflows

Select the workflow matching your waste stream.

Scenario A: Pure Chemical or Concentrated Stock

-

Primary Method: High-Temperature Incineration .

-

Protocol:

-

Dissolve the substance in a combustible solvent (e.g., Methanol or Ethanol) to facilitate burning.

-

Pack in an approved lab-pack container.

-

Ship to a TSDF (Treatment, Storage, and Disposal Facility) permitted for incineration of nitrogen-bearing organics .

-

Note: Nitrogen content may generate NOx during incineration; the facility must have appropriate scrubbers.

-

Scenario B: Aqueous Waste (Reaction Mixtures)

-

Primary Method: Collection for Off-Site Treatment .

-

Protocol:

-

Check pH. If pH > 10, do not neutralize in the drain.

-

Collect in a carboy designated for "Basic Aqueous Waste" .

-

Do not precipitate. The high solubility of the amino-alcohol makes precipitation ineffective.

-

Prohibited: Do not pour down the sink. The amine is toxic to aquatic life.

-

Scenario C: Solid Waste (Contaminated PPE/Wipes)

-

Primary Method: Hazardous Solid Waste .

-

Protocol:

-

Double-bag in heavy-duty polyethylene bags (5 mil+).

-

Label as "Toxic Solids" contaminated with organic amines.

-

Incinerate.

-

Part 4: Emergency Spill Procedures

Self-Validating Step: Before cleaning, verify you have the correct neutralizer. Water alone will spread the basic chemical.

-

Evacuate & Ventilate: Vapors may be irritating.

-

PPE: Butyl rubber or Nitrile gloves (double gloved), chemical splash goggles, and lab coat.

-

Containment: Use a non-combustible absorbent (Vermiculite or Clay).

-

Do NOT use paper towels as the primary absorbent for pure amine (fire risk).

-

-

Neutralization (Optional but Recommended):

-

Apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) to the spill absorbed on the clay.

-

Caution: This will generate heat.

-

-

Disposal: Scoop material into a wide-mouth HDPE jar. Label as "Spill Debris - Corrosive/Toxic" .

Part 5: Visual Decision Logic

The following diagram illustrates the critical decision points for segregating this specific chemical waste.

Caption: Operational decision tree for segregating this compound waste streams based on solvent matrix and physical state.

References

-

National Institutes of Health (NIH) - PubChem. 4-Amino-2-methyl-1-butanol Compound Summary (Structural Analog). Retrieved from [Link]

-

Pharmaffiliates. API Impurities: this compound (CAS 925915-06-6). Retrieved from [Link]

-

ETH Zürich. Disposal of Hazardous Waste: Basic Principles (Amines & Alcohols). Retrieved from [Link][1][2]

-

Organic Syntheses. General Handling of Amino Alcohols and Reduction Procedures. Org.[3][4] Synth. 1985, 63, 136. Retrieved from [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.